5-amino-2-bromo-N,N-dimethylbenzamide
Description
5-Amino-2-bromo-N,N-dimethylbenzamide is a halogenated benzamide derivative featuring a bromine atom at the ortho position (C2), an amino group at the para position (C5), and a dimethyl-substituted amide group. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of heterocyclic systems and materials with non-linear optical (NLO) properties.
Properties
Molecular Formula |
C9H11BrN2O |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
5-amino-2-bromo-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H11BrN2O/c1-12(2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,11H2,1-2H3 |
InChI Key |
GQDZQUYAQZIHIB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 5-Amino-2-bromo-N,N-dimethylbenzamide and Analogues
Physicochemical and Electronic Properties
- Electron-Donating vs. Withdrawing Groups: The amino group (-NH₂) in the target compound acts as an electron donor, enhancing charge transfer and NLO properties, as shown in DFT studies of benzimidazole derivatives . In contrast, methoxy (-OCH₃) and chloro (-Cl) substituents (e.g., 2-bromo-5-methoxy-N,N-dimethylbenzamide) reduce electron density at the aromatic ring, limiting hyperpolarizability .
- Steric Effects : Bulky groups (e.g., cyclohexyl in 5-bromo-N-cyclohexyl-2,4-dimethylbenzamide) reduce reactivity in cross-coupling reactions, whereas dimethylamide groups balance steric hindrance and electronic effects .
Preparation Methods
Reaction Mechanism and Conditions
The traditional synthesis route involves the direct bromination of 2-amino-N,N-dimethylbenzamide using liquid bromine as the halogenating agent. This method operates under nitrogen protection to prevent oxidative side reactions. The reaction mixture—comprising 2-amino-N,N-dimethylbenzamide, glacial acetic acid (solvent), sodium hydroxide (base), and liquid bromine—is maintained at 45°C for over 15 hours.
The bromination occurs preferentially at the para position relative to the amino group due to its electron-donating nature, which activates the aromatic ring for electrophilic substitution. Liquid bromine serves as both the bromine source and the oxidizing agent, though its high reactivity necessitates stringent temperature control to avoid over-bromination or decomposition.
Procedure and Yield
-
Mixing Phase : 2-amino-N,N-dimethylbenzamide is dissolved in glacial acetic acid, followed by the dropwise addition of sodium hydroxide and liquid bromine.
-
Reaction Phase : The mixture is stirred under nitrogen at 45°C for 15–20 hours.
-
Workup : The crude product is neutralized, filtered, and washed with water to remove residual acetic acid and salts.
This method yields 2-amino-5-bromo-N,N-dimethylbenzamide with 89.7% efficiency and a purity of approximately 90%. However, the prolonged reaction time and use of corrosive liquid bromine pose significant industrial challenges, including reactor degradation and hazardous waste generation.
Electrochemical Bromination: A Sustainable Alternative
Principle of Electrochemical Synthesis
The electrochemical method replaces liquid bromine with hydrobromic acid (HBr) as the bromine source, leveraging electrolysis to generate bromine in situ. This approach utilizes a diaphragm electrolytic cell with platinum electrodes, where HBr undergoes oxidation at the anode to produce bromine radicals. These radicals selectively brominate the aromatic substrate in a weakly alkaline tetrahydrofuran (THF) medium.
Key advantages include:
-
Reduced corrosion risk (no liquid bromine exposure).
-
Shorter reaction time (4–6 hours vs. 15+ hours).
-
Higher atom economy due to precise bromine generation.
Optimized Protocol
-
Electrolyte Preparation : A solution of 35–45% HBr and 10–20% sulfuric acid is prepared to enhance ionic conductivity.
-
Substrate Addition : 2-amino-N,N-dimethylbenzamide is dissolved in THF and introduced into the cathodic chamber.
-
Electrolysis : A current of 0.20–0.50 A is applied, generating bromine radicals that diffuse into the reaction medium.
-
Neutralization and Isolation : Post-reaction, the mixture is neutralized with anhydrous sodium carbonate (pH 8–9), distilled to remove solvents, and filtered to isolate the product.
This method achieves a 97.12% yield with >95% purity, making it industrially viable. The absence of liquid bromine eliminates equipment corrosion, while the closed-loop system minimizes environmental impact.
Comparative Analysis of Preparation Methods
The table below summarizes the critical parameters of both methods:
Challenges and Industrial Scalability
Limitations of Conventional Bromination
-
Safety Hazards : Liquid bromine’s volatility and toxicity require specialized handling and containment.
-
Energy Intensity : Prolonged heating at 45°C increases operational costs.
-
Byproduct Formation : Over-bromination or oxidation byproducts necessitate additional purification steps.
Advantages of Electrochemical Synthesis
Q & A
Q. What are the recommended synthetic routes for 5-amino-2-bromo-N,N-dimethylbenzamide, and what methodological considerations ensure reproducibility?
- Methodological Answer : The synthesis typically involves bromination of precursor benzamides or coupling reactions. For example, microwave-assisted protocols (e.g., amidation of brominated intermediates with dimethylamine under controlled heating) improve reaction efficiency and yield . Key steps include:
- Purification via column chromatography using silica gel (hexane/ethyl acetate gradients) .
- Validation by TLC and melting-point analysis .
Ensure stoichiometric control of bromine sources (e.g., NBS or Br₂) to avoid over-bromination byproducts .
Q. How can researchers characterize the purity and structural integrity of 5-amino-2-bromo-N,N-dimethylbenzamide?
- Methodological Answer :
- Spectroscopy : Use / NMR to confirm substituent positions (e.g., dimethylamide protons at δ 2.8–3.2 ppm; aromatic protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 257.02) .
- X-ray Crystallography : For unambiguous structural confirmation, employ SHELXL for refinement of single-crystal data .
Q. What analytical methods are optimal for separating 5-amino-2-bromo-N,N-dimethylbenzamide from structurally similar byproducts?
- Methodological Answer :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve brominated isomers .
- Retention Behavior : N,N-dimethylamide groups exhibit distinct retention indices (~80 units lower than primary amides) in reversed-phase systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) observed for 5-amino-2-bromo-N,N-dimethylbenzamide derivatives?
- Methodological Answer :
- Solvent Effects : Record NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening .
- Cross-Validation : Compare with computational predictions (DFT-based NMR chemical shift calculations) .
Q. What strategies optimize reaction conditions for large-scale synthesis while minimizing halogenated byproducts?
- Methodological Answer :
- Catalytic Systems : Employ Pd-catalyzed coupling (e.g., Suzuki-Miyaura) to reduce bromine waste .
- Microwave Assistance : Enhance reaction kinetics and selectivity (e.g., 80°C, 30 min vs. 12h conventional heating) .
- In-Situ Monitoring : Use FTIR to track bromine consumption and intermediate formation .
Q. How can computational tools predict physicochemical properties (e.g., solubility, logP) of 5-amino-2-bromo-N,N-dimethylbenzamide?
- Methodological Answer :
- QSAR Models : Use ACD/Labs Percepta or ChemAxon to estimate logP (predicted ~2.1) and solubility (~0.5 mg/mL in water) .
- Docking Studies : Assess interactions with biological targets (e.g., serotonin receptors) using AutoDock Vina .
Q. What experimental frameworks evaluate the biological activity of 5-amino-2-bromo-N,N-dimethylbenzamide, and how are mechanisms validated?
- Methodological Answer :
- In Vitro Assays : Screen for anticancer activity via MTT assays (e.g., IC₅₀ determination against HeLa cells) .
- Target Engagement : Use radioligand binding assays (e.g., -spiperone for dopamine D2 receptor affinity) .
- Metabolic Stability : Assess hepatic clearance using microsomal incubation models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
